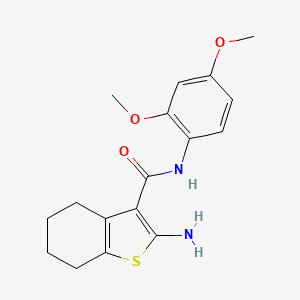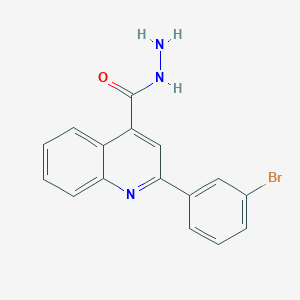
4'-Bromo-3-(4-thiomethylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis
BTMPP serves as a valuable building block in organic synthesis. Its molecular structure, featuring a bromo and a thiomethyl group, makes it a versatile reagent for constructing complex molecules. For instance, it can be used to synthesize various aromatic compounds, which are essential in developing pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, BTMPP’s reactivity with different nucleophiles can lead to the creation of novel drug candidates. Its ability to undergo cross-coupling reactions is particularly useful for modifying the molecular framework of pharmacologically active compounds, potentially leading to new treatments for diseases .
Material Science
BTMPP has applications in material science, particularly in the development of organic semiconductors. Its aromatic structure is conducive to pi-pi stacking, which is a key interaction in the formation of conductive pathways in organic electronic materials .
Environmental Science
The compound’s reactivity and stability under various conditions make it a candidate for environmental remediation research. It could be involved in studies aiming to break down harmful organic pollutants into less toxic substances through advanced oxidation processes .
Analytical Chemistry
In analytical chemistry, BTMPP can be used as a standard or reference compound in mass spectrometry. Its unique mass fragmentation pattern helps in the identification and quantification of similar organic compounds in complex mixtures .
Pharmacology
BTMPP’s structural features make it interesting for pharmacological studies. It could be used to synthesize analogs of known active compounds, allowing researchers to explore the structure-activity relationships that govern the biological activity of these molecules.
Biochemistry
In biochemistry, BTMPP may be utilized in the study of enzyme-catalyzed reactions. Its potential as a substrate or inhibitor for certain enzymes could provide insights into enzyme mechanisms and aid in the design of enzyme-based sensors or biocatalysts .
Advanced Drug Delivery Systems
The compound’s properties could be exploited in the design of advanced drug delivery systems. For example, its ability to form stable crystalline structures might be useful in the development of solid dispersions, enhancing the solubility and bioavailability of therapeutic agents .
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrOS/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJWACAKGRLUDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644373 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(4-thiomethylphenyl)propiophenone | |
CAS RN |
898781-06-1 |
Source


|
| Record name | 1-Propanone, 1-(4-bromophenyl)-3-[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


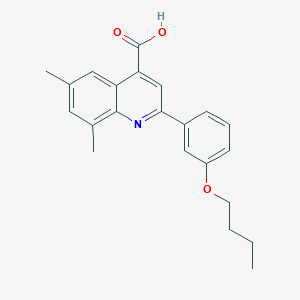
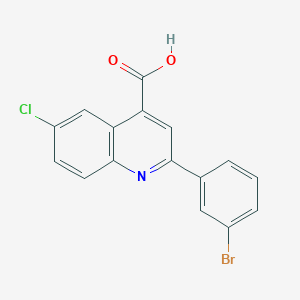
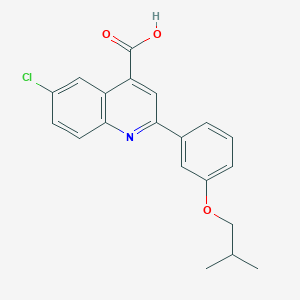
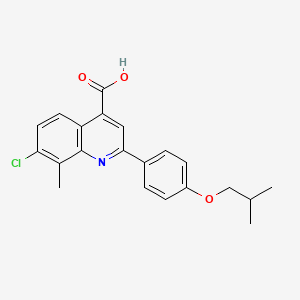
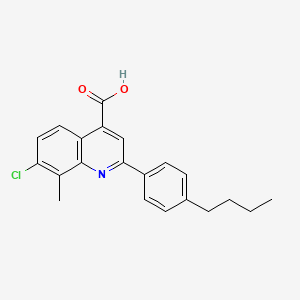
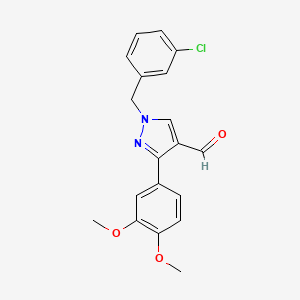

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)
